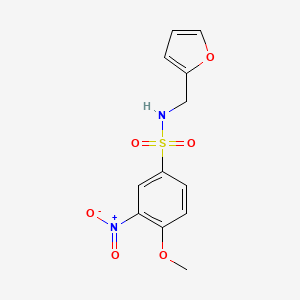

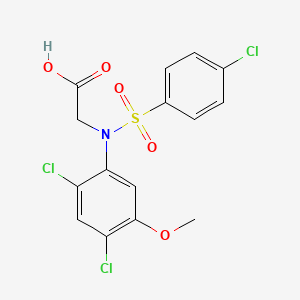

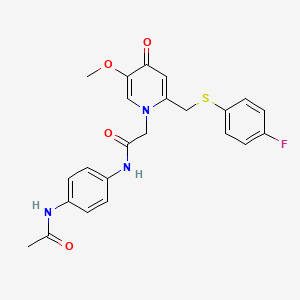

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, a method for preparing 2, 4-dichloroacetophenone has been described in a patent . This method involves acylation, hydrolysis, washing, distillation, and crystallization, using m-dichlorobenzene and acetic anhydride under the effects of anhydrous aluminum trichloride .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthetic route involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5). Further conversion of this intermediate into sulfonyl chloride 6, and subsequent nucleophilic attack of the amines, led to the title sulfonamides 7a-7j. The structures of these compounds were confirmed using NMR, IR, and elemental analysis .

Antiviral Activity

Bioassay tests revealed that compounds 7b and 7i possess certain anti-tobacco mosaic virus (TMV) activity. This finding suggests potential applications in antiviral research .

Medicinal Chemistry

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with a wide range of biological activities. While sulfonamides revolutionized medicine as antibiotics, they have also demonstrated antifungal properties. In this context, the synthesized compound may be explored for its antimicrobial potential .

Agricultural Applications

Sulfonamide derivatives have been investigated for herbicidal properties in agriculture. Although specific data on the compound’s herbicidal activity are not mentioned in the study, its structural features warrant further exploration in this field .

Future Research Directions

Given the compound’s unique structure and demonstrated antiviral activity, future studies could focus on:

Mecanismo De Acción

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation.

Remember, the intricate dance between this compound and mGluR5 shapes neuronal communication and holds promise for therapeutic interventions. 🧠💡 .

Propiedades

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO5S/c1-24-14-7-13(11(17)6-12(14)18)19(8-15(20)21)25(22,23)10-4-2-9(16)3-5-10/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJOYDUZJRZBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

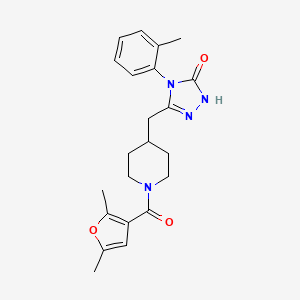

![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)

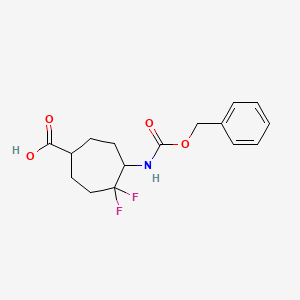

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)

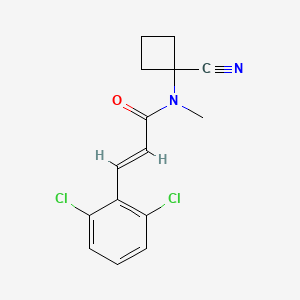

![5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid](/img/structure/B2547685.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2547690.png)